Metaraminol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN CHLOROFORM, ETHER, ACETONE /BITARTRATE/

1.28e+01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Established Use in Specific Situations:

- Pre-hospital Care: Some studies suggest metaraminol might be a suitable vasopressor option in pre-hospital settings, particularly for patients with septic shock []. However, norepinephrine remains the recommended first-line treatment [].

Research on Efficacy and Safety:

- Limited Modern Research: While metaraminol has been used for decades, there's a paucity of recent, high-quality research on its efficacy and safety compared to newer vasopressors like norepinephrine [, ].

- Comparative Studies Needed: More research is required to directly compare metaraminol to other vasopressors in controlled settings to determine its optimal role in shock management [, ].

Current Use in Critical Care:

- Practice Variations: Surveys suggest metaraminol is still used in some critical care units, though often as a bridge to other medications or for specific situations []. Norepinephrine is generally preferred due to its stronger evidence base [].

Future Directions:

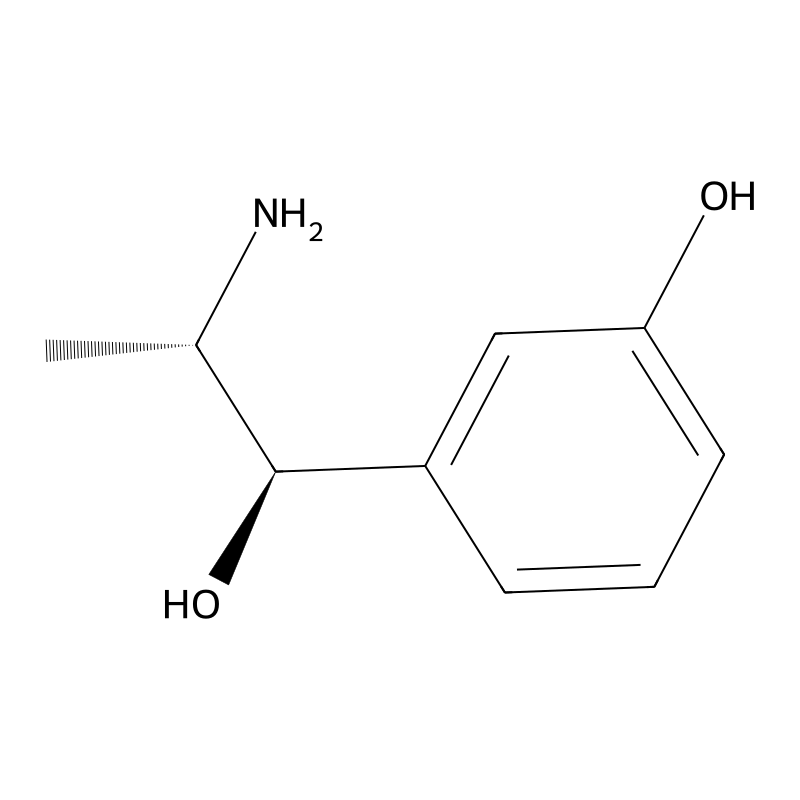

Metaraminol is a sympathomimetic amine primarily used as a vasopressor to treat hypotension, particularly in situations such as spinal anesthesia or shock. It acts predominantly as an alpha-1 adrenergic receptor agonist, leading to peripheral vasoconstriction and an increase in systemic blood pressure. Additionally, metaraminol stimulates the release of norepinephrine from storage sites, enhancing its vasopressor effects . The chemical formula for metaraminol is C₉H₁₃NO₂, with a molecular weight of approximately 167.205 g/mol .

Metaraminol functions through both direct and indirect mechanisms. The primary reaction involves its interaction with alpha-1 adrenergic receptors, resulting in vasoconstriction. It also acts as a false neurotransmitter, displacing norepinephrine from its storage vesicles in adrenergic neurons. This displacement increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing its physiological effects . The pharmacodynamic profile indicates that while metaraminol has some direct agonistic activity on beta-1 adrenergic receptors, its predominant action is through alpha-1 receptor stimulation .

The biological activity of metaraminol is characterized by its ability to increase both systolic and diastolic blood pressure through vasoconstriction. Its effects manifest rapidly after administration, with onset times varying based on the route: intravenous injection yields effects within 1-2 minutes, while intramuscular administration takes about 10 minutes . The drug's action can last from 20 minutes to one hour, depending on dosage and individual patient factors. Reflex bradycardia is a common side effect due to the baroreceptor response to increased blood pressure .

Metaraminol can be synthesized through several methods involving modifications of phenethylamine derivatives. One common synthetic route includes the selective hydroxylation of norephedrine or similar compounds to introduce the necessary functional groups that confer its pharmacological properties. The synthesis typically involves

Metaraminol is primarily indicated for:

- Treatment of Hypotension: Especially during surgical procedures or in cases of acute hypotension due to hemorrhage or shock.

- Adjunctive Therapy: Used alongside other medications to stabilize blood pressure during critical care scenarios .

Its use is particularly relevant in emergency medicine and anesthesiology.

Metaraminol has been shown to interact with various medications, particularly monoamine oxidase inhibitors (MAOIs), which may enhance its vasopressor effects. Additionally, caution is advised when used in patients with cardiovascular diseases due to potential arrhythmias and excessive increases in blood pressure . Studies have indicated that prolonged use can lead to tachyphylaxis, where the effectiveness diminishes over time due to depletion of norepinephrine stores .

Metaraminol shares structural and functional similarities with several other sympathomimetic agents. Below are comparisons with notable compounds:

| Compound | Structure Similarity | Mechanism of Action | Unique Characteristics |

|---|---|---|---|

| Phenylpropanolamine | Moderate | Alpha and beta agonist | Used for appetite suppression |

| Ephedrine | High | Mixed agonist | Bronchodilator properties |

| Oxilofrine | Moderate | Primarily alpha agonist | Less potent than metaraminol |

| Norepinephrine | High | Direct alpha agonist | Endogenous neurotransmitter |

Metaraminol's unique feature lies in its dual mechanism—acting both as a norepinephrine releaser and a direct agonist at alpha-1 receptors—making it particularly effective for specific clinical scenarios like spinal anesthesia-induced hypotension .

Metaraminol, chemically known as (1R,2S)-3-hydroxyphenylisopropanolamine, presents significant analytical challenges due to its chiral nature and the existence of multiple stereoisomers [1] [2]. The compound possesses two chiral centers, resulting in four possible stereoisomeric forms that require sophisticated separation techniques for proper characterization and analysis.

Crown Ether-Based Chiral Stationary Phases

The most effective method for the direct chiral chromatographic separation of metaraminol stereoisomers utilizes the Crownpak CR (+) chiral column [1]. This crown ether-based stationary phase demonstrates exceptional selectivity for the four stereoisomers of meta-hydroxyphenylpropanolamine. The optimal mobile phase consists of 113 millimolar aqueous perchloric acid, which provides the necessary ionic environment for effective chiral recognition [1].

Under these chromatographic conditions, baseline resolution of the more retained (+)-stereoisomers with 1S configuration is achieved, while partial resolution of the less retained (-)-stereoisomers with 1R configuration is obtained [1]. The retention time for metaraminol typically occurs around 9 minutes, while the N-methylated derivative (MHED) elutes at approximately 17 minutes [3]. Resolution factors (Rs) exceeding 1.5 indicate baseline separation suitable for analytical and preparative applications [1].

Cellulose-Based Chiral Stationary Phases

Alternative separation approaches employ cellulose-derived chiral stationary phases, particularly Chiralcel OD-H (cellulose tris-3,5-dimethylphenylcarbamate) and Chiralcel OJ (cellulose tris-methylbenzoate) [4]. These polysaccharide-based columns operate under normal-phase conditions using mobile phases consisting of n-hexane-alcohol mixtures in various proportions [4] [5].

The separation efficiency on cellulose carbamate phases demonstrates superior performance compared to cellulose ester phases [4]. Mobile phase optimization involves systematic evaluation of different aliphatic alcohols including methanol, ethanol, 1-propanol, and 2-propanol, with concentration ranges typically between 5 to 40 percent [5]. Temperature effects within the 20-40°C range significantly influence both retention and selectivity parameters [5].

Optimization Parameters and Method Development

Systematic method development for metaraminol stereoisomer separation involves multiple optimization parameters. Flow rate optimization typically ranges from 0.5 to 1.0 milliliters per minute, balancing analysis time with resolution quality [5]. Column temperature control between 20-40°C affects both thermodynamic selectivity and kinetic efficiency of the separation process [5].

The addition of acidic modifiers such as trifluoroacetic acid at concentrations of 0.1 to 1.0 percent can enhance peak shape and resolution for certain stereoisomeric pairs [5]. Detection wavelength optimization at 280 nanometers provides optimal sensitivity for metaraminol derivatives while minimizing interference from mobile phase components [1] [3].

Preparative-Scale Separations

Semi-preparative chromatographic resolution enables the isolation of milligram quantities of individual stereoisomers with greater than 97 percent enantiomeric excess [1]. Preparative separations require optimization of sample loading capacity while maintaining adequate resolution between stereoisomeric peaks. Scale-up considerations include column diameter selection, mobile phase consumption, and collection efficiency optimization.

The removal of bulk (1R,2S)-stereoisomer (metaraminol) from crude mixtures through fractional crystallization as the (+)-bitartarate salt substantially improves peak resolution factors for the remaining three stereoisomers [1]. This pre-purification step enhances the efficiency of subsequent chromatographic separations and reduces solvent consumption in preparative applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Profiling

Gas chromatography-mass spectrometry represents a powerful analytical technique for metaraminol characterization, providing both separation capability and structural identification through mass spectral fragmentation patterns [6] [7]. The technique requires derivatization procedures to enhance volatility and thermal stability of the polar metaraminol molecule.

Derivatization Strategies

Extractive acetylation procedures demonstrate superior recovery rates exceeding 90 percent for metaraminol from aqueous samples [7]. This derivatization approach involves simultaneous extraction and acetylation, converting the polar hydroxyl and amino groups into less polar acetyl derivatives suitable for gas chromatographic analysis [7].

Alternative derivatization methods include trimethylsilyl (TMS) derivatization, which converts hydroxyl and amino functionalities into volatile silyl ethers and silyl amines [6]. The TMS derivatization process typically employs N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating reagent, with reaction conditions optimized for complete derivatization without decomposition [6].

Chromatographic Conditions

Optimal gas chromatographic separation utilizes HP5-type columns with dimensions of 30 meters length, 0.25 millimeters internal diameter, and 0.25 micrometers film thickness [6] [8]. These phenyl-methyl silicone stationary phases provide excellent thermal stability and appropriate selectivity for derivatized metaraminol compounds.

Temperature programming initiates at 110°C with a 2-minute hold, followed by a 10°C per minute ramp to 200°C, then a 5°C per minute ramp to 280°C with a final 9-minute hold [8]. This temperature profile ensures optimal separation while maintaining compound integrity throughout the analysis. Injector temperature optimization at 250°C facilitates complete volatilization without thermal decomposition [6] [8].

Helium carrier gas at a constant flow rate of 1.0 milliliter per minute provides optimal linear velocity for efficient separations [6] [8]. Split injection ratios of 10:1 prevent column overloading while maintaining adequate sensitivity for trace-level determinations [8]. Injection volumes typically range from 0.5 to 1.0 microliters depending on sample concentration and analytical requirements [8].

Mass Spectrometric Detection

Electron ionization at 70 electron volts generates reproducible fragmentation patterns essential for compound identification and structural elucidation [6] [8]. Ion source temperature optimization at 280°C ensures efficient ionization while minimizing thermal decomposition of derivatized metaraminol molecules [6] [8].

Mass spectral acquisition typically covers the range from 85 to 500 daltons, encompassing characteristic fragment ions while excluding non-specific low-mass fragments [6]. Scan rates of 17 spectra per second on time-of-flight instruments provide adequate data density for peak deconvolution and spectral quality [6].

Key fragmentation patterns for acetylated metaraminol include molecular ion peaks, loss of acetyl groups (43 mass units), and characteristic aromatic fragments. The base peak typically corresponds to the hydroxybenzyl cation at mass-to-charge ratio 107, providing a diagnostic ion for identification purposes [7].

Quantitative Analysis

Quantitative determinations employ internal standard methodology using structurally similar compounds such as norpbenylephrine [7]. Standard addition techniques compensate for matrix effects and derivatization variability, ensuring accurate quantification across diverse sample matrices.

Detection limits for metaraminol in biological samples reach nanogram per milliliter levels, with linear dynamic ranges spanning three orders of magnitude [7]. Recovery studies demonstrate extraction efficiencies greater than 90 percent from aqueous solutions when employing optimized extractive acetylation procedures [7].

Method validation parameters include precision (relative standard deviation less than 10 percent), accuracy (90-110 percent recovery), and specificity demonstrated through mass spectral confirmation [7]. Stability studies confirm analyte integrity under storage and analytical conditions, ensuring reliable quantitative results.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of metaraminol through detailed analysis of proton and carbon-13 environments [9] [10]. The technique offers quantitative capabilities and structural verification essential for pharmaceutical analysis and quality control applications.

Proton NMR Spectroscopic Analysis

High-resolution proton NMR spectroscopy at 500-600 MHz provides optimal spectral dispersion for metaraminol analysis [9] [11]. Deuterium oxide (D2O) serves as the preferred solvent for pharmaceutical applications, facilitating water suppression and providing physiologically relevant conditions [9] [10].

The characteristic proton NMR spectrum of metaraminol exhibits a sharp singlet at 2.91 parts per million corresponding to the six protons of two equivalent methyl groups [9]. This signal serves as a diagnostic feature for identification and quantitative analysis applications. Additional signals appear at 6.69 parts per million (four protons from amino groups) and 7.20 parts per million (two protons from amino and hydrochloride) [9].

Aromatic proton signals in the 6.78-7.35 parts per million region provide structural confirmation of the meta-hydroxyphenyl substituent [12]. The splitting patterns and coupling constants offer detailed information about the substitution pattern and stereochemical configuration of the molecule.

Quantitative NMR Applications

Quantitative NMR (qNMR) methodology employs maleic acid as an internal standard, with the reference signal appearing at 6.25 parts per million [9]. This approach enables absolute quantification without requiring certified reference standards of the analyte itself, providing significant advantages for pharmaceutical analysis [9].

The quantitative relationship relies on the direct proportionality between signal intensity and the number of contributing nuclei [9]. Integration of the methyl signal at 2.91 parts per million relative to the internal standard allows accurate determination of metaraminol concentration in pharmaceutical formulations [9].

Method validation demonstrates excellent linearity (R² = 0.9993) across the analytical range, with precision values (relative standard deviation) less than 2.0 percent [9]. The method shows superior accuracy and precision compared to conventional analytical techniques, with recovery values consistently between 98-102 percent [9].

Advanced NMR Techniques

Two-dimensional NMR experiments provide enhanced structural characterization and assignment verification [10]. Correlation spectroscopy (COSY) establishes connectivity between adjacent protons, confirming the propanolamine side chain structure. Heteronuclear single quantum coherence (HSQC) correlates proton and carbon-13 signals, facilitating complete spectral assignment.

Nuclear Overhauser enhancement spectroscopy (NOESY) reveals spatial relationships between protons, providing stereochemical information essential for absolute configuration determination [11]. The technique employs pulse sequences designed for water suppression while maintaining sensitivity for pharmaceutical analysis applications [11].

Variable temperature NMR studies investigate conformational dynamics and exchange processes relevant to biological activity [10]. Temperature coefficients of chemical shifts provide information about hydrogen bonding and conformational preferences in solution.

Metabolite Analysis and Purity Assessment

NMR spectroscopy enables comprehensive metabolite profiling and impurity detection in metaraminol formulations [13] [14]. The technique provides simultaneous analysis of the active pharmaceutical ingredient and potential degradation products or synthetic impurities.

High-resolution magic angle spinning (HRMAS) NMR facilitates direct analysis of solid pharmaceutical formulations without extensive sample preparation [15]. This approach maintains the advantages of solution-state NMR while accommodating heterogeneous sample matrices typical of pharmaceutical products.

Chemometric analysis of NMR spectral data enables pattern recognition and classification of pharmaceutical products [12]. Principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA) identify characteristic spectral features associated with product quality and authenticity [12].

Electronic Circular Dichroism for Configuration Verification

Electronic circular dichroism spectroscopy serves as a definitive technique for absolute configuration determination and stereochemical verification of metaraminol and its stereoisomers [16] [17]. The method exploits the differential absorption of left- and right-circularly polarized light by chiral molecules, providing unambiguous stereochemical information.

Theoretical Principles and Cotton Effects

Electronic circular dichroism measurements reveal the characteristic Cotton effects associated with electronic transitions in the metaraminol chromophore [16] [17]. The meta-hydroxyphenyl substituent provides the primary chromophoric system, with electronic transitions occurring in the ultraviolet region between 200-300 nanometers.

The sign and magnitude of Cotton effects directly correlate with absolute configuration, enabling stereochemical assignment through comparison with established correlation rules [18]. Positive Cotton effects indicate one absolute configuration, while negative Cotton effects correspond to the opposite enantiomer [18].

Exciton coupling between multiple chromophoric units can generate bisignate Cotton effects with enhanced intensity and diagnostic value [18]. These coupled oscillator systems provide increased sensitivity for absolute configuration determination and reduce ambiguity in spectral interpretation.

Experimental Conditions and Optimization

Optimal electronic circular dichroism measurements employ spectropolarimeters operating in the ultraviolet-visible region from 190-400 nanometers [17]. Path lengths between 0.1-1.0 centimeters accommodate varying sample concentrations while maintaining adequate signal intensity and minimizing optical artifacts.

Sample concentration optimization typically ranges from 0.1-1.0 millimolar in optically transparent solvents such as methanol or acetonitrile [17]. Lower concentrations minimize aggregation effects that can complicate spectral interpretation, while higher concentrations provide improved signal-to-noise ratios for weak Cotton effects.

Temperature control at 25°C ensures reproducible measurements and prevents thermally-induced conformational changes that could affect spectral characteristics [17]. Scan speeds between 50-200 nanometers per minute balance data acquisition time with spectral quality requirements.

Stereochemical Correlation and Assignment

Absolute configuration assignment relies on comparison of experimental circular dichroism spectra with theoretical predictions or empirical correlation methods [18]. Density functional theory calculations provide theoretical circular dichroism spectra for comparison with experimental results, enabling confident stereochemical assignments.

Empirical correlation approaches utilize established relationships between molecular structure and circular dichroism patterns [18]. The exciton chirality method relates the spatial arrangement of chromophoric groups to the sign of bisignate Cotton effects, providing stereochemical information without requiring theoretical calculations.

Time-dependent density functional theory (TD-DFT) calculations predict electronic transition energies and rotational strengths, enabling detailed comparison with experimental spectra [18]. These computational approaches account for solvent effects and conformational averaging, improving agreement between theory and experiment.

Applications in Pharmaceutical Analysis

Electronic circular dichroism spectroscopy provides essential stereochemical verification for pharmaceutical development and quality control applications [17]. The technique confirms the absolute configuration of synthetic metaraminol and detects enantiomeric impurities that could affect therapeutic efficacy and safety.

Enantiomeric purity determination utilizes the linear relationship between circular dichroism intensity and enantiomeric excess [17]. This approach enables quantitative assessment of stereochemical purity without requiring chromatographic separation of enantiomers.

Degradation pathway studies employ circular dichroism to monitor stereochemical integrity during stability testing [19]. The technique detects racemization processes and other stereochemical transformations that could compromise pharmaceutical quality and therapeutic activity.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

218.0 °C

Heavy Atom Count

LogP

-0.27 (LogP)

log Kow= -0.27

0.6

Decomposition

Appearance

Melting Point

Storage

UNII

Related CAS

Drug Indication

Therapeutic Uses

MEDICATION (VET): /USED/ IN HYPOTENSIVE STATES IN DOGS AS MAY OCCUR IN ENDOTOXIC SHOCK OR BARBITURATE ANESTHESIA. /IT/ HAS BEEN USED WITH PHENYLEPHRINE OR AMPHETAMINE. PROBABLY INDICATED IN SHOCK ASSOCIATED WITH MYOCARDIAL INFARCTION.

...USED...IN CERTAIN ACUTE HYPOTENSIVE CONDITIONS SUCH AS ANAPHYLACTIC SHOCK (AFTER INITIAL MANAGEMENT WITH EPINEPHRINE) OR SHOCK SECONDARY TO MYOCARDIAL INFARCTION, TRAUMA, SEPTICEMIA, GRAM-NEGATIVE BACTERIAL ENDOTOXINS, & ADVERSE DRUG REACTIONS. /BITARTRATE/

... IS USED ALMOST EXCLUSIVELY FOR TREATMENT OF HYPOTENSIVE STATES. IT HAS BOTH DIRECT & INDIRECT ACTION & ITS OVERALL EFFECTS ARE SIMILAR TO THOSE OF NOREPINEPHRINE, BUT IT IS MUCH LESS POTENT & HAS A MORE PROLONGED ACTION. IT LACKS CNS STIMULANT EFFECTS.

For more Therapeutic Uses (Complete) data for METARAMINOL (12 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01C - Cardiac stimulants excl. cardiac glycosides

C01CA - Adrenergic and dopaminergic agents

C01CA09 - Metaraminol

Mechanism of Action

BY DIRECT ACTION ON ALPHA ADRENERGIC RECEPTORS & INDIRECT ACTION THROUGH THE RELEASE OF NOREPINEPHRINE FROM STORAGE SITES...PRODUCES VASOCONSTRICTION, INCREASED PERIPHERAL VASCULAR RESISTANCE, & A RESULTANT INCREASED BLOOD PRESSURE. REFLEX BRADYCARDIA USUALLY OCCURS &...RENAL & CEREBRAL BLOOD FLOW DECREASES. /BITARTRATE/

CARDIAC INOTROPY INCREASES, BUT LESS SO THAN WITH NOREPINEPHRINE & CARDIAC OUTPUT REMAINS UNCHANGED OR MAY SLIGHLY DECREASE IF BRADYCARDIA OCCURS. SOME BETA ADRENERGIC MEDIATED VASODILATION OCCURS WITH METARAMINOL, BUT ALPHA EFFECTS PREDOMINATE. /BITARTRATE/

FOLLOWING IV ADMIN OF 1.5 MG/KG TO RABBITS, THERE WAS A POSITIVE CORRELATION BETWEEN PLASMA DRUG LEVEL & ITS VASOPRESSOR EFFECT. DRUG IS APPARENTLY DIRECT-ACTING SYMPATHOMIMETIC AMINE & ITS ACTION IS PROBABLY TERMINATED BY ITS DILUTION IN BODY FLUIDS & TISSUE UPTAKE.

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Other CAS

Absorption Distribution and Excretion

METARAMINOL IS ABSORBED AFTER ORAL ADMINISTRATION.

METARAMINOL WAS TAKEN UP BY THE RABBIT HEART IN MEASURABLE QUANTITIES FOR AT LEAST 8 DAYS FOLLOWING A SINGLE IV INJECTION. IT WAS EXTENSIVELY DISTRIBUTED IN HEART, LUNGS, LIVER, KIDNEYS, & SKELETAL MUSCLE & POORLY IN THE SPLEEN, BRAIN, FAT, & STOMACH.

EXCEPT FOR THE BRAIN, PERIPHERALLY ADMIN METARAMINOL WAS WELL DISTRIBUTED IN RATS. ORGANS WITH A LARGE POPULATION OF NOREPINEPHIRINE (NE) STORAGE VESICLES SUCH AS THE HEART, SPLEEN, & ADRENAL, TOOK UP RELATIVELY LARGE AMT & RETAINED IT LONGER THAN LIVER, LUNG & KIDNEY.

METARAMINOL IS ABSORBED AFTER ORAL ADMIN; HOWEVER, FOR EQUAL EFFECTS, ORAL DOSES MUST BE 5 OR 6 TIMES GREATER THAN DOSES GIVEN IM OR IV. THE PRESSOR EFFECT OF AN IM DOSE OF 5 MG LASTS FOR ABOUT 1.5 HOURS.

Metabolism Metabolites

THE FACT THAT METARAMINOL, 1-(M-HYDROXYNOREPHEDRINE), REMAINED UNCHANGED & BOUND TO TISSUES FOR 1-2 WK AFTER INGESTION PROMPTED IN VITRO STUDIES, WHICH SHOWED THAT THE DRUG RESISTS BIOTRANSFORMATION BY LIVER ENZYMES WHICH METABOLIZE STRUCTURALLY RELATED COMPOUNDS. /MAMMAL SPECIES NOT LISTED IN SOURCE/

Wikipedia

Drug Warnings

IT IS NOT RECOMMENDED IN HYPOVOLEMIC SHOCK. /BITARTRATE/

...METARAMINOL CAN CAUSE SHOCK WHEN GIVEN BY PROLONGED INFUSION & SOME AUTHORITIES ARE RELUCTANT TO GIVE METARAMINOL...IN ANY KIND OF SHOCK OTHER THAN ANAPHYLAXIS. METARAMINOL CAN CAUSE A SLOUGH IF EXTRAVASATED. /BITARTRATE/

SUBCUTANEOUS INJECTIONS SHOULD BE AVOIDED SINCE TISSUE SLOUGHING MAY OCCUR.

For more Drug Warnings (Complete) data for METARAMINOL (14 total), please visit the HSDB record page.

Use Classification

Methods of Manufacturing

...from l-m-hydroxyphenylacetylcarbinol.

M-HYDROXYBENZALDEHYDE IS FERMENTED WITH YEAST...TO YIELD M-(HYDROXYPHENYL) ACETYLCARBINOL.../&/ CONDENSATION.../WITH BENZYLAMINE IS/ FOLLOWED BY HYDROGENATION OF C=N LINKAGE & REDUCTIVE CLEAVAGE... METARAMINOL... IS PURIFIED &...CONVERTED TO BITARTRATE BY DISSOLVING IN ETHANOL & REACTING...WITH...TARTARIC ACID.

General Manufacturing Information

Analytic Laboratory Methods

Storage Conditions

Interactions

GUANETHIDINE, RESERPINE, & METHYLDOPA AFFECT POSTGANGLIONIC NERVE ACTIVITY, EITHER BY DECREASING NOREPINEPHRINE STORES OR BY EFFECTING ITS RELEASE. THEREFORE, THESE DRUGS WILL INTERFERE WITH THE INDIRECT NOREPINEPHRINE-RELEASING ACTIONS OF METARAMINOL & MAY LIMIT ITS EFFICACY. /BITARTRATE/

CARDIAC OUTPUT INCREASES STRIKINGLY WHEN SLOWING OF THE HEART IS PREVENTED BY ATROPINE.

THE ANTIBACTERIAL ACTION OF FURAZOLIDONE IS ACCOMPANIED BY PROGRESSIVE & GENERALIZED INHIBITION OF MONOAMINE OXIDASE & THE CONCURRENT OR SUBSEQUENT ADMIN OF /METARAMINOL/...COULD RESULT IN A HYPERTENSIVE CRISIS. /BITARTRATE/

For more Interactions (Complete) data for METARAMINOL (20 total), please visit the HSDB record page.

Dates

2: Johnson GE, Pugsley TA. Studies on the interrelationship between the syntheses of noradrenaline and metaraminol. Br J Pharmacol. 1970 May;39(1):167-74. PubMed PMID: 4317857; PubMed Central PMCID: PMC1702959.

3: Natalini G, Schivalocchi V, Rosano A, Taranto M, Pletti C, Bernardini A. Norepinephrine and metaraminol in septic shock: a comparison of the hemodynamic effects. Intensive Care Med. 2005 May;31(5):634-7. Epub 2005 Apr 1. PubMed PMID: 15803299.

4: Critchley LA, Yu SC. A comparative study of three different methods of administering metaraminol during spinal anaesthesia in the elderly. Anaesth Intensive Care. 2001 Apr;29(2):141-8. PubMed PMID: 11314833.

5: Block T, Sturm W, Ernst G, Staehler G, Schmiedt E. [Metaraminol in therapy of various forms of priapism]. Urologe A. 1988 Jul;27(4):225-9. German. PubMed PMID: 3140463.

6: Ngan Kee WD, Khaw KS, Lee BB, Wong MM, Ng FF. Metaraminol infusion for maintenance of arterial blood pressure during spinal anesthesia for cesarean delivery: the effect of a crystalloid bolus. Anesth Analg. 2001 Sep;93(3):703-8. PubMed PMID: 11524344.

7: Johnson GE, Pugsley TA. The formation and release of metaraminol during exposure to warm or cold environments. Br J Pharmacol. 1968 Oct;34(2):267-76. PubMed PMID: 5687587; PubMed Central PMCID: PMC1703345.

8: Shoji T, Sakurada S, Kisara K. [Effect of beta-phenylethylamine derivatives on the central nervous system. II. Pharmacological effect of the intracerebral administration of metaraminol on the central nervous system]. Nihon Yakurigaku Zasshi. 1975 Jan;71(1):1-10. Japanese. PubMed PMID: 1171807.

9: Tsai SK, Hong CY. Intracavernosal metaraminol for treatment of intraoperative penile erection. Postgrad Med J. 1990 Oct;66(780):831-3. PubMed PMID: 2099422; PubMed Central PMCID: PMC2429711.

10: Någren K, Halldin C, Swahn CG, Suhara T, Farde L. [11C]metaraminol, a false neurotransmitter: preparation, metabolite studies and positron emission tomography examination in monkey. Nucl Med Biol. 1996 Apr;23(3):221-7. PubMed PMID: 8782229.

11: Ngan Kee WD, Lau TK, Khaw KS, Lee BB. Comparison of metaraminol and ephedrine infusions for maintaining arterial pressure during spinal anesthesia for elective cesarean section. Anesthesiology. 2001 Aug;95(2):307-13. PubMed PMID: 11506099.

12: Iwabuchi Y, Aoki C, Masuhara T. Effects of metaraminol on the secretion of fluid and glycoproteins from the rat submandibular gland. Jpn J Pharmacol. 1989 Apr;49(4):491-500. PubMed PMID: 2724688.

13: Critchley LA, Conway F. Hypotension during subarachnoid anaesthesia: haemodynamic effects of colloid and metaraminol. Br J Anaesth. 1996 May;76(5):734-6. PubMed PMID: 8688279.

14: Paton DM. Effects of Na+ and K+ on the uptake of metaraminol by rabbit ventricular slices. Br J Pharmacol. 1971 Jan;41(1):65-75. PubMed PMID: 4251250; PubMed Central PMCID: PMC1702743.

15: Johnson RG, Carty SE, Hayflick S, Scarpa A. Mechanisms of accumulation of tyramine, metaraminol, and isoproterenol in isolated chromaffin granules and ghosts. Biochem Pharmacol. 1982 Mar 1;31(5):815-23. PubMed PMID: 7082350.

16: Rashmi M, Swati D. In silico drug re-purposing against African sleeping sickness using GlcNAc-PI de-N-acetylase as an experimental target. Comput Biol Chem. 2015 Dec;59 Pt A:87-94. doi: 10.1016/j.compbiolchem.2015.09.010. Epub 2015 Sep 24. PubMed PMID: 26476127.

17: Kankkunen T, Huupponen I, Lahtinen K, Sundell M, Ekman K, Kontturi K, Hirvonen J. Improved stability and release control of levodopa and metaraminol using ion-exchange fibers and transdermal iontophoresis. Eur J Pharm Sci. 2002 Sep;16(4-5):273-80. PubMed PMID: 12208457.

18: Shoji T, Sakurada S, Kisara K. [Effect of beta-phenylethylamine derivatives on the central nervous system. III. Motor activity changes in mice due to the intracerebral administration of metaraminol]. Nihon Yakurigaku Zasshi. 1975 Jan;71(1):11-8. Japanese. PubMed PMID: 1171809.

19: Ahtee L, Saarnivaara L. The effect of narcotic analgesics on the uptake of 5-hydroxytryptamine and (-)-metaraminol by blood platelets. Br J Pharmacol. 1973 Apr;47(4):808-18. PubMed PMID: 4740642; PubMed Central PMCID: PMC1776065.

20: Anton AH, Berk AI. Distribution of metaraminol and its relation to norepinephrine. Eur J Pharmacol. 1977 Jul 15;44(2):161-7. PubMed PMID: 885165.